4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chlorobenzoyl group and a carbonitrile group.
Preparation Methods
The synthesis of 4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorobenzylidenylmalononitrile . This intermediate can then undergo further reactions to introduce the pyrrole ring and additional substituents. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile can be compared with similar compounds such as:
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- 4-Chloro-2-(2-chlorobenzoyl)phenol These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of a pyrrole ring, chlorobenzoyl group, and carbonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81993-04-6 |
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Molecular Formula |
C18H10Cl2N2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C18H10Cl2N2O/c19-12-5-6-13(16-10-22-9-11(16)8-21)15(7-12)18(23)14-3-1-2-4-17(14)20/h1-7,9-10,22H |
InChI Key |
UZWSOZPVAYLXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=CNC=C3C#N)Cl |
Origin of Product |
United States |
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